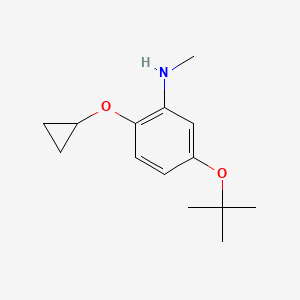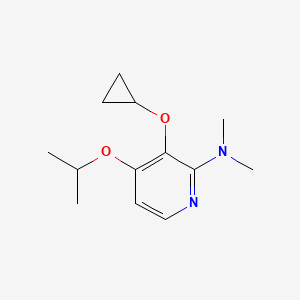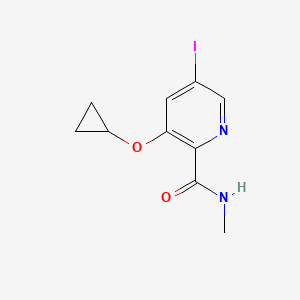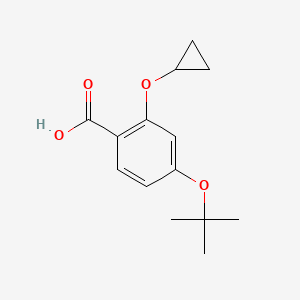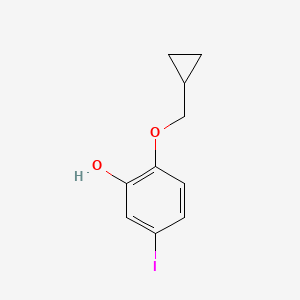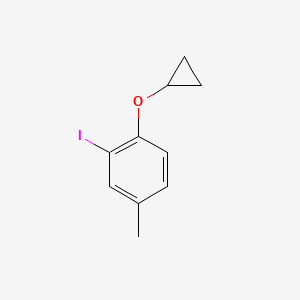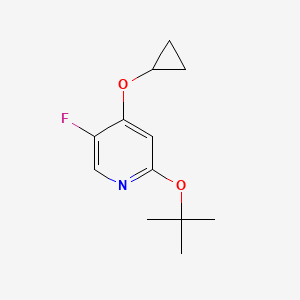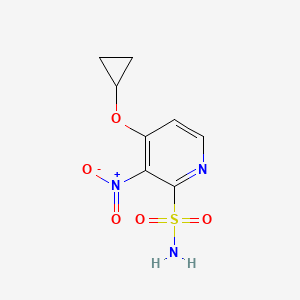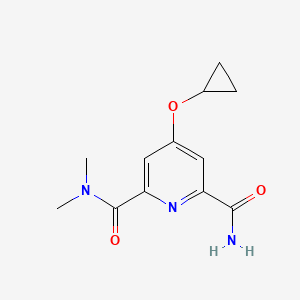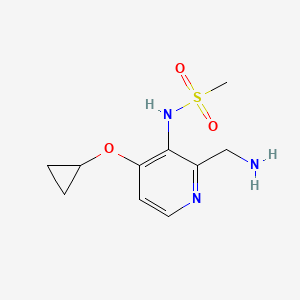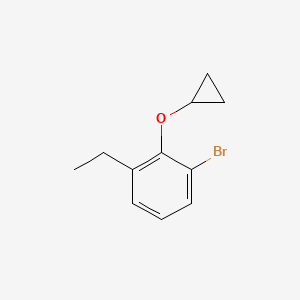
1-Bromo-2-cyclopropoxy-3-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-cyclopropoxy-3-ethylbenzene is an organic compound belonging to the class of bromobenzenes It features a bromine atom, a cyclopropoxy group, and an ethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-cyclopropoxy-3-ethylbenzene typically involves a multi-step process. One common method is the bromination of 2-cyclopropoxy-3-ethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-cyclopropoxy-3-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: 2-Cyclopropoxy-3-ethylphenol.
Oxidation: 2-Cyclopropoxy-3-ethylbenzoic acid.
Reduction: 2-Cyclopropoxy-3-ethylbenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-cyclopropoxy-3-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-cyclopropoxy-3-ethylbenzene depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The cyclopropoxy and ethyl groups can influence the reactivity and selectivity of the compound in these reactions .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-ethylbenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
2-Bromo-3-ethylphenol: Contains a hydroxyl group instead of a cyclopropoxy group, altering its reactivity.
1-Bromo-3-cyclopropoxybenzene: Lacks the ethyl group, affecting its physical and chemical properties.
Uniqueness: 1-Bromo-2-cyclopropoxy-3-ethylbenzene is unique due to the presence of both the cyclopropoxy and ethyl groups, which can influence its reactivity and interactions in chemical reactions. These substituents can also affect the compound’s physical properties, such as boiling point and solubility.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further study and development.
Eigenschaften
Molekularformel |
C11H13BrO |
|---|---|
Molekulargewicht |
241.12 g/mol |
IUPAC-Name |
1-bromo-2-cyclopropyloxy-3-ethylbenzene |
InChI |
InChI=1S/C11H13BrO/c1-2-8-4-3-5-10(12)11(8)13-9-6-7-9/h3-5,9H,2,6-7H2,1H3 |
InChI-Schlüssel |
XVZWWCJZWKDTBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)Br)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


